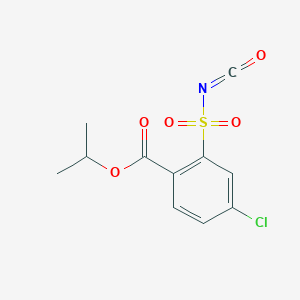
(1-Methylethyl)-4-chloro-2-(isocyanatosulfonyl)benzoate
Cat. No. B8660435
Key on ui cas rn:
101377-46-2
M. Wt: 303.72 g/mol
InChI Key: FEWHYEQVGRWMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04566898
Procedure details


A mixture of 388.2 g (1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate and 3 L of xylene was azeotropically dried, then cooled to ~100° C. and 1.0 g of 1,8-diazabicyclo[2.2.2.]octane was added. The mixture was heated to ~141° C. and the addition of liquefied phosgene was begun. After 90 ml of phosgene had been added, the reaction temperature was 128° C. The temperature had risen to 132° C. after 1 hr., and an additional 10 ml phosgene was added. Heating was continued the remainder of the day, then the reaction mixture was allowed to cool overnight under a nitrogen atmosphere. The following morning, the reaction mixture was heated to reflux (133° C.) and 24 ml of phosgene was added over 1 hr. The mixture was heated an additional 2 hrs. (temperature--124° C.) and then cooled to ambient temperature. The reaction mixture was filtered under nitrogen, and the filtrate was concentrated in vacuo. The title compound (400.1 g) was isolated as an oil of sufficient purity for the subsequent coupling reaction.
Name
(1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate
Quantity
388.2 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([NH:16][C:17](NCCCC)=[O:18])(=[O:15])=[O:14])[CH3:3]>C1(C)C(C)=CC=CC=1>[CH3:3][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([N:16]=[C:17]=[O:18])(=[O:15])=[O:14])[CH3:1]
|
Inputs


Step One
|
Name
|
(1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate
|
|
Quantity
|
388.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)NCCCC)=O
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
133 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was azeotropically dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ~100° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
]octane was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to ~141° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of liquefied phosgene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 90 ml of phosgene had been added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 128° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, and an additional 10 ml phosgene was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool overnight under a nitrogen atmosphere
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The following morning, the reaction mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 1 hr
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated an additional 2 hrs
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(temperature--124° C.) and then cooled to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered under nitrogen
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
